3-Piperidinyl isonicotinate hydrochloride
Description
Properties
IUPAC Name |
piperidin-3-yl pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(9-3-6-12-7-4-9)15-10-2-1-5-13-8-10;/h3-4,6-7,10,13H,1-2,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKXALIQVSLLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(=O)C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Methyl Isonicotinate to 3-Piperidinyl Derivatives
One of the primary methods involves the catalytic hydrogenation of methyl isonicotinate to form methyl 3-piperidinyl isonicotinate, which can then be converted to the hydrochloride salt.
- Starting Material: Methyl isonicotinate
- Catalysts: Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Rhodium on carbon (Rh/C)
- Solvent: Methanol aqueous solution preferred over acetic acid to reduce pollution
- Conditions: Typically performed at room temperature and atmospheric pressure to avoid safety hazards associated with high pressure and temperature
- Yield and Purity: Approximately 60% yield with purity up to 99% for the intermediate methyl isopiperidine derivative
This method improves upon earlier approaches that required high pressure (30 bar) and high temperature (80°C) in acetic acid solvent, which posed safety and environmental concerns. The use of Pd/C catalyst in methanol at ambient conditions provides a safer, more economical, and environmentally friendly process.
Multi-Step Synthesis Involving Pyridinium Salt Formation and Reduction
An alternative approach involves:
- Reacting methyl isonicotinate with benzyl bromide to form a pyridinium salt intermediate.
- Reducing the aromatic pyridinium ring using sodium borohydride (NaBH4) to obtain a dihydropyridine intermediate.
- Final hydrogenation to the piperidine derivative.
This multi-step process allows for selective substitution and ring reduction under controlled conditions, avoiding harsh reaction environments. The intermediate compounds can be isolated and purified to ensure high-quality final products.
Protection and Functional Group Transformation Strategies
In some synthetic routes, protecting groups such as tert-butyloxycarbonyl (BOC) are introduced to the piperidine nitrogen to facilitate selective reactions and improve yields.
- Starting from 3-hydroxypyridine, reduction is performed to obtain 3-hydroxy piperidine.
- The piperidine nitrogen is protected using BOC groups under alkaline conditions.
- Subsequent oxidation (e.g., Oppenauer oxidation) converts the alcohol to the corresponding ketone (1-BOC-3-piperidone).
- Final deprotection and salt formation yield the desired piperidinyl isonicotinate hydrochloride derivative.
This method is notable for its high yield (~80%), mild reaction conditions, and environmental friendliness, making it suitable for industrial scale-up.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Catalytic Hydrogenation (Pd/C in MeOH) | Methyl isonicotinate | Pd/C catalyst, Methanol | Room temp, atmospheric pressure | ~60 | 99 | Safe, economical, environmentally friendly | Moderate yield |
| Pyridinium Salt Formation + NaBH4 Reduction | Methyl isonicotinate + benzyl bromide | NaBH4 | Mild temp, controlled reduction | ~60 | High | Selective, good purity | Multi-step, requires intermediate isolation |
| BOC Protection and Oppenauer Oxidation | 3-Hydroxypyridine | NaBH4, BOC anhydride, AlCl3 (catalyst) | Mild temp, organic solvents | ~80 | >98 | High yield, low pollution, industrially scalable | More steps, requires protection/deprotection |
Detailed Research Findings and Notes
Catalyst Choice: Palladium on carbon is preferred over platinum or rhodium catalysts due to cost-effectiveness and availability, without compromising activity under mild conditions.
Solvent Selection: Methanol aqueous solution is favored over acetic acid to minimize environmental impact and simplify product isolation.
Reaction Conditions: Avoidance of high pressure and temperature enhances safety and reduces operational costs.
Purification: The final hydrochloride salt is typically purified by recrystallization from appropriate solvents to achieve pharmaceutical-grade purity.
Industrial Application: The described methods have been adapted for industrial production, providing scalable and reproducible processes with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinyl isonicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as piperidinyl isonicotinate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced piperidinyl isonicotinate. Substitution reactions result in various substituted derivatives of the compound .
Scientific Research Applications
Medicinal Chemistry
3-Piperidinyl isonicotinate hydrochloride is noted for its structural similarity to other biologically active compounds, making it a candidate for the development of new pharmaceuticals. Its derivatives have been investigated for their potential as:
- Anticancer Agents : Research indicates that pyridine derivatives, including those with piperidine moieties, exhibit significant cytotoxic activities against various cancer cell lines. For instance, compounds similar to 3-piperidinyl isonicotinate have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in models of colon and breast cancer .
- Menin Inhibitors : Compounds structurally related to 3-piperidinyl isonicotinate have been identified as inhibitors of menin, a protein implicated in several cancers, including leukemia. The inhibition of menin can lead to reduced proliferation of cancer cells, presenting a therapeutic avenue for treating malignancies .
Pharmacological Activities
The pharmacological profile of this compound includes various activities that contribute to its therapeutic potential:
- Inhibition of Enzymes : Research has demonstrated that pyridine derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For example, compounds derived from isonicotinate have been studied for their ability to inhibit carbonic anhydrase, which plays a crucial role in physiological processes such as respiration and acid-base balance .
- Anti-inflammatory Properties : Some studies suggest that piperidine-based compounds possess anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that yield the desired compound with high purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Isonicotinic acid + Piperidine | Reflux in DMF | 85% |
| 2 | Product from Step 1 + HCl | Crystallization | 90% |
Case Studies
Several case studies have highlighted the applications of this compound:
- Case Study on Anticancer Activity : A study published in Nature investigated the cytotoxic effects of piperidine derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating strong anticancer activity .
- Menin Inhibition Research : Another study explored the use of piperidine-based compounds as menin inhibitors. The findings revealed that these compounds could significantly reduce cell proliferation in leukemia models, suggesting their potential as therapeutic agents for hematological malignancies .
Mechanism of Action
The mechanism of action of 3-Piperidinyl isonicotinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 3-piperidinyl isonicotinate hydrochloride with analogous piperidine or pyridine derivatives, focusing on molecular features, substituent effects, and applications.
Table 1: Structural and Functional Comparison of Piperidine Derivatives
<sup>*</sup>Molecular formula inferred: Likely C₁₂H₁₅ClN₂O₂ (isonicotinate ester + piperidinyl + HCl).
Key Research Findings:
Substituent Effects on Reactivity: Electron-Withdrawing Groups: Chloro substituents (e.g., in 3-(4-chloro-2-isopropylphenoxy)piperidine hydrochloride) enhance chemical stability but may reduce solubility in polar solvents . Bulky Alkyl Groups: Isopropyl or ethylphenyl groups (e.g., in 3-((5-isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride) increase lipophilicity, favoring membrane permeability in agrochemicals . Ether vs. Ester Linkages: Compounds with ether linkages (e.g., 2-ethylphenyl 3-piperidinyl ether hydrochloride) exhibit lower hydrolytic stability compared to ester-based derivatives like this compound .
SSR 146977 hydrochloride demonstrates the impact of complex substituents (e.g., dichlorophenyl, benzoyl) on receptor binding, achieving nanomolar affinity for NK3 receptors .
Industrial Applications: Piperidine derivatives with simple substituents (e.g., methylphenoxy) are prioritized in agrochemical synthesis due to cost-effectiveness . High-purity compounds like 3-((5-isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride (≥95%) are critical for pharmaceutical intermediates .
Biological Activity
3-Piperidinyl isonicotinate hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and analgesic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Overview of this compound
This compound is derived from isonicotinic acid, which is known for its role in various pharmacological applications. The incorporation of the piperidine moiety enhances its biological profile, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound exhibits significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 12.5 |
| Staphylococcus aureus | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
| Candida albicans | 12.5 |
The data indicates that this compound demonstrates potent antibacterial activity comparable to established antibiotics such as amoxicillin, particularly against Gram-positive and Gram-negative bacteria .
Analgesic Activity
In addition to its antimicrobial effects, this compound has been investigated for its analgesic properties . A study focused on dual piperidine-based ligands revealed that compounds with similar structures exhibited significant analgesic effects in both nociceptive and neuropathic pain models.
Case Study: Analgesic Efficacy
A series of experiments were conducted using animal models to evaluate the analgesic efficacy of piperidine derivatives. The lead compound demonstrated:
- Pain Reduction : Significant reduction in pain scores compared to control groups.
- Mechanism of Action : Involvement of histamine H3 and sigma-1 receptors was noted, indicating a novel mechanism for pain relief .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the piperidine ring enhances interaction with biological targets, which can be further elucidated through SAR studies.
Table 2: Structure-Activity Relationship Insights
| Compound Structure | Biological Activity | Key Interactions |
|---|---|---|
| Piperidine Derivative A | High affinity for H3R | Salt bridge with Glu172 |
| Piperidine Derivative B | Moderate sigma-1 receptor affinity | Protonation state influence |
These insights suggest that modifications to the piperidine moiety can significantly impact the biological activity and selectivity towards specific receptors .
Q & A
Q. What are the recommended synthetic pathways for 3-piperidinyl isonicotinate hydrochloride, and what experimental parameters influence yield?
The synthesis typically involves esterification of isonicotinic acid with 3-piperidinol. A common method uses acid chlorides (e.g., thionyl chloride) to activate the carboxylic acid, followed by nucleophilic substitution with 3-piperidinol. The hydrochloride salt is formed via HCl gas or aqueous HCl treatment . Key parameters include:
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., piperidine ring protons at δ 1.4–2.8 ppm, aromatic protons from isonicotinate at δ 8.0–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO·HCl).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in a sealed container under anhydrous conditions (desiccator) at 2–8°C .
- Emergency measures : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts during synthesis?
Byproducts often arise from:
- Incomplete esterification : Residual isonicotinic acid due to insufficient activation of the carboxylic acid.
- Ring-opening reactions : Piperidine’s nucleophilicity may lead to side reactions under acidic conditions.
- Hydrolysis : Moisture exposure degrades the ester bond, forming isonicotinic acid and 3-piperidinol.
Mechanistic studies using DFT calculations or isotopic labeling (e.g., O) can clarify reaction pathways .
Q. How can researchers resolve discrepancies in reported purity data for this compound?
Q. What stability challenges arise under varying pH and temperature conditions?
Q. How does this compound function as an intermediate in multi-step syntheses?
It serves as a precursor for:
- NK3 receptor antagonists : Piperidine derivatives are key motifs in neurokinin receptor modulators .
- Antihypertensive agents : Structural analogs like benidipine hydrochloride utilize similar piperidine cores .
Reactivity at the ester group allows functionalization via nucleophilic acyl substitution .
Q. How should researchers address contradictory biological activity data in literature?
- Assay standardization : Validate cell lines (e.g., CHO-K1 for receptor binding) and control for batch-to-batch compound variability.
- Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with activity.
- Dose-response studies : Replicate experiments across multiple concentrations to confirm IC/EC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
